molecular formula C18H27NO4 B13099374 (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate

(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate

Cat. No.: B13099374
M. Wt: 321.4 g/mol
InChI Key: CWLOXQGMGJEIJJ-OAHLLOKOSA-N
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Description

®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound also contains a p-tolyl group, which is a derivative of toluene, adding to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(p-tolyl)butanoic acid and ethyl chloroformate.

    Protection of the Amine Group: The amine group of ®-3-amino-4-(p-tolyl)butanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The protected amino acid is then esterified using ethyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    p-Toluic acid or p-tolualdehyde.

    Reduction: ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanol.

    Substitution: ®-Ethyl3-amino-4-(p-tolyl)butanoate.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.

Biology

    Peptide Synthesis: Utilized in the synthesis of peptides and proteins, where the Boc group protects the amine during chain elongation.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly in the synthesis of chiral drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amine, preventing unwanted reactions during synthesis. The ester group can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl3-amino-4-(p-tolyl)butanoate: Lacks the Boc protecting group.

    ®-Methyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: Has a methyl ester instead of an ethyl ester.

    (S)-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: The enantiomer of the compound .

Uniqueness

®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is unique due to its specific combination of functional groups and chiral center, making it valuable in asymmetric synthesis and as a building block for more complex molecules.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H27NO4/c1-6-22-16(20)12-15(19-17(21)23-18(3,4)5)11-14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m1/s1

InChI Key

CWLOXQGMGJEIJJ-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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